molecular formula C12H15NOS B13250869 (Furan-2-ylmethyl)[1-(3-methylthiophen-2-yl)ethyl]amine

(Furan-2-ylmethyl)[1-(3-methylthiophen-2-yl)ethyl]amine

Cat. No.: B13250869
M. Wt: 221.32 g/mol
InChI Key: OHKGGQFHPWGKGF-UHFFFAOYSA-N
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Description

(Furan-2-ylmethyl)[1-(3-methylthiophen-2-yl)ethyl]amine is a heterocyclic compound that features both furan and thiophene rings. The compound has a molecular formula of C12H15NOS and a molecular weight of 221.32 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Furan-2-ylmethyl)[1-(3-methylthiophen-2-yl)ethyl]amine typically involves the reaction of furan-2-carbaldehyde with 1-(3-methylthiophen-2-yl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Furan-2-ylmethyl)[1-(3-methylthiophen-2-yl)ethyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

(Furan-2-ylmethyl)[1-(3-methylthiophen-2-yl)ethyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (Furan-2-ylmethyl)[1-(3-methylthiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Furan-2-ylmethyl)[1-(3-methylthiophen-2-yl)ethyl]amine is unique due to its combination of furan and thiophene rings, which imparts specific chemical and biological properties

Properties

Molecular Formula

C12H15NOS

Molecular Weight

221.32 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-(3-methylthiophen-2-yl)ethanamine

InChI

InChI=1S/C12H15NOS/c1-9-5-7-15-12(9)10(2)13-8-11-4-3-6-14-11/h3-7,10,13H,8H2,1-2H3

InChI Key

OHKGGQFHPWGKGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(C)NCC2=CC=CO2

Origin of Product

United States

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